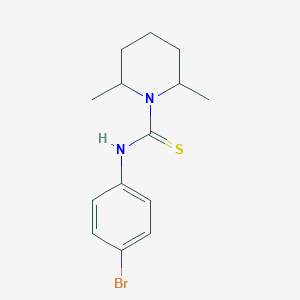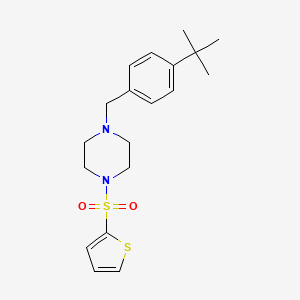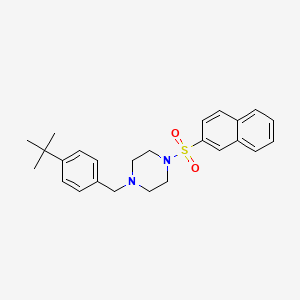![molecular formula C24H34N2O2S B4283190 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4283190.png)
1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine, also known as TBPB, is a small molecule that has gained interest in the scientific community due to its potential applications in research. TBPB has been found to activate a specific ion channel, TRPV1, which is involved in pain sensation and inflammation.
Mecanismo De Acción
1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine activates TRPV1 by binding to a specific site on the channel, causing a conformational change that leads to channel opening and calcium influx. This calcium influx then triggers downstream signaling pathways that result in the observed physiological effects.
Biochemical and Physiological Effects:
The activation of TRPV1 by 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been shown to have several biochemical and physiological effects. These include the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in pain signaling. 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine has also been shown to induce hyperthermia and increase heart rate, which are thought to be due to the activation of TRPV1 in thermoregulatory and cardiovascular centers in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine in lab experiments is its specificity for TRPV1, which allows for the selective activation of this channel without affecting other ion channels or receptors. This specificity also allows for the study of TRPV1 in isolation, without the confounding effects of other signaling pathways. However, one limitation of using 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine and TRPV1. One area of interest is the development of more potent TRPV1 agonists that could be used in clinical settings for the treatment of pain and inflammation. Another area of interest is the study of TRPV1 in other physiological processes, such as metabolism and immune function. Additionally, the development of TRPV1 antagonists could provide a new avenue for the treatment of diseases such as chronic pain and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been primarily studied for its ability to activate TRPV1, a cation channel that is expressed in sensory neurons and is involved in pain sensation and inflammation. TRPV1 activation has been shown to have a therapeutic effect in various disease models, including neuropathic pain, osteoarthritis, and inflammatory bowel disease. 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine has also been used as a tool to study the role of TRPV1 in various physiological processes, such as thermoregulation and nociception.
Propiedades
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(4-propylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2S/c1-5-6-20-9-13-23(14-10-20)29(27,28)26-17-15-25(16-18-26)19-21-7-11-22(12-8-21)24(2,3)4/h7-14H,5-6,15-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKNUZRQAXTBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283123.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283131.png)
![N-(4-fluorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283156.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
![1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4283181.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)

![1-(4-tert-butylbenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283209.png)

![1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4283220.png)
![1-(4-tert-butylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4283221.png)